molecular formula C20H19ClN2O B15209201 3-Chloro-1-[4-(diethylamino)phenyl]isoquinoline-4-carbaldehyde CAS No. 88456-04-6

3-Chloro-1-[4-(diethylamino)phenyl]isoquinoline-4-carbaldehyde

Cat. No.: B15209201
CAS No.: 88456-04-6
M. Wt: 338.8 g/mol
InChI Key: FLBPWYFAWBGCPQ-UHFFFAOYSA-N
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Description

Product Overview 3-Chloro-1-[4-(diethylamino)phenyl]isoquinoline-4-carbaldehyde ( 88456-04-6) is a specialized quinoline derivative with the molecular formula C20H19ClN2O and a molecular weight of 338.83 . This chemical reagent serves as a key synthetic intermediate for constructing complex polyarylquinoline frameworks in medicinal and materials chemistry research. Research Applications and Value This compound is valued for its potential in multiple research fields. Its structure, featuring an electron-donating diethylamino group and an electron-accepting quinoline-carbaldehyde core, is designed for studies in intramolecular charge transfer (ICT) . Researchers utilize this and similar compounds to develop and study novel fluorophores with tunable photophysical properties for potential application in organic light-emitting diodes (OLEDs) and other optoelectronic materials . Furthermore, the isoquinoline scaffold is a privileged structure in medicinal chemistry. Related alkaloid and quinoline compounds have demonstrated significant antibacterial and antifungal activities in research settings, making this compound a candidate for the synthesis of new antimicrobial agents to combat drug-resistant pathogens . The chloro and aldehyde functional groups provide versatile handles for further chemical modification via metal-catalyzed cross-coupling reactions and nucleophilic additions, enabling the exploration of structure-activity relationships . Handling and Usage This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should consult the safety data sheet for proper handling instructions.

Properties

CAS No.

88456-04-6

Molecular Formula

C20H19ClN2O

Molecular Weight

338.8 g/mol

IUPAC Name

3-chloro-1-[4-(diethylamino)phenyl]isoquinoline-4-carbaldehyde

InChI

InChI=1S/C20H19ClN2O/c1-3-23(4-2)15-11-9-14(10-12-15)19-17-8-6-5-7-16(17)18(13-24)20(21)22-19/h5-13H,3-4H2,1-2H3

InChI Key

FLBPWYFAWBGCPQ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C2=NC(=C(C3=CC=CC=C32)C=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-1-[4-(diethylamino)phenyl]isoquinoline-4-carbaldehyde typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1-[4-(diethylamino)phenyl]isoquinoline-4-carbaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: 3-Chloro-1-[4-(diethylamino)phenyl]isoquinoline-4-carboxylic acid.

    Reduction: 3-Chloro-1-[4-(diethylamino)phenyl]isoquinoline-4-methanol.

    Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.

Scientific Research Applications

3-Chloro-1-[4-(diethylamino)phenyl]isoquinoline-4-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Chloro-1-[4-(diethylamino)phenyl]isoquinoline-4-carbaldehyde involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-Chloro-1-[4-(diethylamino)phenyl]isoquinoline-4-carbaldehyde with analogous compounds based on structural features, physicochemical properties, and applications.

Structural and Functional Group Comparisons

Compound Name Core Structure Substituents Key Functional Groups Applications/Properties
This compound Isoquinoline 3-Cl, 1-(4-(diethylamino)phenyl), 4-CHO Aldehyde, tertiary amine Potential drug intermediate, ligand
3-Chloro-N-phenyl-phthalimide Phthalimide 3-Cl, N-phenyl Imide Polyimide monomer
4-Chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl carbamates Phenyl carbamate 4-Cl, carbamate, 3-Cl-aniline Carbamate, chloroarene Lipophilicity studies

Key Observations:

  • Phthalimides are thermally stable and used in polymers, whereas isoquinoline derivatives are explored in medicinal chemistry .
  • Substituent Effects: The 3-Cl substituent in both the target compound and 3-chloro-N-phenyl-phthalimide may enhance electrophilic substitution resistance but reduce solubility compared to non-halogenated analogs . The 4-(diethylamino)phenyl group in the target compound introduces strong electron-donating effects, contrasting with the electron-withdrawing carbamate groups in ’s compounds. This difference likely results in higher solubility in polar solvents for the target compound . The carbaldehyde group offers orthogonal reactivity (e.g., Schiff base formation) compared to the carbamates in , which are hydrolytically stable but less reactive .

Physicochemical Properties

  • Lipophilicity: highlights that chloro and carbamate substituents increase log k (HPLC-derived lipophilicity). The target compound’s diethylamino group and polar aldehyde may reduce log k compared to ’s carbamates, suggesting improved aqueous solubility .
  • Thermal Stability: Phthalimides () exhibit high thermal stability due to rigid imide rings. The isoquinoline core may offer moderate stability, influenced by the electron-donating diethylamino group .

Research Findings and Trends

  • Electron-Donating vs. Withdrawing Groups: The diethylamino group in the target compound may counteract the electron-withdrawing effects of the chlorine, balancing solubility and reactivity—a contrast to purely electron-deficient systems in and .
  • Functional Group Versatility : The aldehyde group provides a strategic handle for derivatization, unlike the carbamates or imides in compared compounds, which require harsher conditions for modification .

Notes on Evidence Limitations

  • Direct data on the target compound’s synthesis or applications are absent in the provided evidence. Comparisons are inferred from structural analogs.
  • Further experimental studies (e.g., DSC for thermal analysis, HPLC for log k) are needed to validate predicted properties.

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